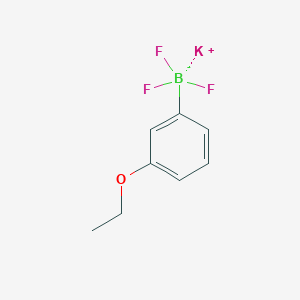

Potassium (3-ethoxyphenyl)trifluoroboranuide

Description

Potassium (3-ethoxyphenyl)trifluoroboranuide (CAS 1638533-83-1) is an organotrifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure features a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the meta position, coordinated to a trifluoroborate anion and a potassium counterion. This compound is part of a broader class of aryltrifluoroborates, where substituents on the aromatic ring modulate electronic, steric, and solubility properties. Below, we present a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications .

Properties

IUPAC Name |

potassium;(3-ethoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMPDCHYZDCWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Arylboronic Acid/Ester Intermediate

The initial step involves introducing a boron moiety onto the 3-ethoxyphenyl ring. Commonly, this is achieved through:

- Lithiation followed by borylation: Directed ortho-metalation of 3-ethoxybromobenzene or 3-ethoxychlorobenzene with organolithium reagents, followed by quenching with trialkyl borates or pinacol borane reagents.

- Transition metal-catalyzed borylation: Direct C–H borylation or Miyaura borylation using bis(pinacolato)diboron and palladium or copper catalysts.

These methods yield the corresponding 3-ethoxyphenylboronic acid or pinacol boronate ester, which is the precursor for trifluoroborate formation.

Conversion to Potassium Trifluoroborate Salt

The key transformation involves converting the boronic acid or ester into the trifluoroborate salt. This is typically done by treatment with potassium hydrogen fluoride (KHF2) or potassium fluoride (KF) under aqueous or mixed solvent conditions. The reaction proceeds as follows:

- The boronic acid/ester reacts with KHF2, leading to the formation of the trifluoroborate anion.

- Potassium serves as the counterion, stabilizing the trifluoroborate salt.

- The reaction is usually performed in a solvent mixture such as water and an organic solvent (e.g., acetonitrile or tetrahydrofuran) under mild conditions.

This step is crucial as it imparts the trifluoroborate functionality, enhancing the compound's stability and reactivity in subsequent applications.

Purification and Characterization

After synthesis, the potassium (3-ethoxyphenyl)trifluoroboranuide is purified by:

- Recrystallization from suitable solvents.

- Filtration and washing to remove inorganic salts.

- Drying under vacuum.

Characterization is performed using:

- NMR spectroscopy: ^1H, ^13C, ^19F, and ^11B NMR to confirm structure and purity.

- Melting point determination.

- Mass spectrometry and elemental analysis to verify molecular formula.

Representative Preparation Procedure (Based on Analogous Organotrifluoroborate Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Ethoxybromobenzene, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate, dioxane, 80–90°C, 12–24 h | Miyaura borylation to form 3-ethoxyphenylboronic ester |

| 2 | Boronic ester, KHF2, MeOH/H2O mixture, room temperature to 50°C, 2–6 h | Conversion to potassium trifluoroborate salt |

| 3 | Filtration, washing with cold water and methanol, drying under vacuum | Isolation and purification of potassium (3-ethoxyphenyl)trifluoroboranuide |

Research Findings and Data Summary

While specific literature on potassium (3-ethoxyphenyl)trifluoroboranuide is limited, the preparation methods align closely with established protocols for potassium aryltrifluoroborates. Key findings from related compounds include:

Analytical Techniques Used in Preparation

- NMR Spectroscopy: ^19F NMR confirms trifluoroborate formation by characteristic fluorine signals.

- Mass Spectrometry: Confirms molecular ion peaks consistent with potassium trifluoroborate salts.

- IR Spectroscopy: Boron-fluorine bond vibrations observed around 1300–1400 cm^-1.

- Melting Point: Provides purity indication and batch consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Borohydrides.

Substitution: Various substituted organoboron compounds.

Scientific Research Applications

Potassium (3-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is employed in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium (3-ethoxyphenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium, nickel, or copper catalysts, which mediate the coupling reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and stability of aryltrifluoroborates are heavily influenced by substituents. Key analogues and their distinguishing features are summarized in Table 1.

Table 1: Comparison of Potassium (3-Ethoxyphenyl)trifluoroboranuide with Analogues

Electronic and Steric Effects

- Electron-Donating Groups (EDG): The ethoxy group in the meta position donates electrons via resonance, reducing the electrophilicity of the boron center. This enhances oxidative addition in Pd-catalyzed reactions but may require optimized base conditions .

- Electron-Withdrawing Groups (EWG): Nitro (-NO₂) and halide (-Br, -Cl) substituents increase boron's electrophilicity, stabilizing the trifluoroborate but slowing transmetalation. For example, the 3-nitrophenyl derivative exhibits lower reactivity in Suzuki couplings compared to the ethoxy analogue .

- Steric Effects: Ortho-substituted derivatives (e.g., 2,4-dichlorophenyl) introduce steric bulk, hindering access to the boron center. This reduces coupling efficiency with bulky aryl halides .

Physicochemical Properties

- Solubility: Ethoxy and hydroxyethyl groups improve solubility in polar solvents (e.g., THF, DMF). Aliphatic substituents (e.g., 3-ethoxypropyltrifluoroboranuide, ) enhance solubility in nonpolar media .

- Stability: Trifluoroborates with EWGs (e.g., -NO₂, -Br) exhibit greater thermal and hydrolytic stability due to reduced electron density at boron. The 3-ethoxyphenyl variant is moisture-sensitive and requires inert storage .

Biological Activity

Potassium (3-ethoxyphenyl)trifluoroboranuide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Potassium (3-ethoxyphenyl)trifluoroboranuide has the following chemical characteristics:

- Molecular Formula : C₉H₈BF₃K

- Molecular Weight : 184.01 g/mol

- CAS Number : 1638533-83-1

- Solubility : Soluble in organic solvents with varying degrees of solubility reported (0.0601 mg/ml to 0.139 mg/ml) .

Recent studies have highlighted the role of potassium trifluoroborates in enhancing various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, which is essential for developing pharmaceutical compounds. The mechanism involves π-coordination of the trifluoroborate, which facilitates reactions under milder conditions while preserving sensitive functional groups .

Case Studies

- Immunomodulatory Drug Derivatives :

- Toxicity and Safety :

Biological Activity Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Immunomodulatory Potential | Enhances synthesis of drug derivatives | |

| Toxicity Level | Mild irritant | |

| Solubility | Soluble in organic solvents |

Synthesis and Applications

Research indicates that potassium (3-ethoxyphenyl)trifluoroboranuide can be synthesized effectively using standard laboratory techniques. Its application extends beyond simple organic synthesis; it plays a significant role in developing complex pharmaceuticals due to its ability to form stable intermediates.

Comparative Studies

Comparative studies with other trifluoroborate compounds reveal that potassium (3-ethoxyphenyl)trifluoroboranuide exhibits superior reactivity and stability under various conditions. This makes it a favorable choice for chemists working on sensitive substrates.

Future Directions

Ongoing research aims to explore the full range of biological activities associated with this compound, including potential applications in drug discovery and development. Investigating its interactions at the molecular level could lead to new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Potassium (3-ethoxyphenyl)trifluoroboranuide?

Methodological Answer: The synthesis typically involves reacting 3-ethoxyphenylboronic acid with potassium hydrogen fluoride (KHF₂) or potassium bifluoride (KHF₂·HF) in a polar aprotic solvent (e.g., methanol or THF) under inert conditions. Key steps include:

Precursor preparation : Ensure high-purity 3-ethoxyphenylboronic acid to minimize side reactions.

Reaction optimization : Maintain stoichiometric ratios (e.g., 1:1.2 boronic acid to KHF₂) and control temperature (0–25°C) to avoid hydrolysis.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Note: Similar protocols are validated for structurally analogous potassium trifluoroborates (e.g., potassium (Z)-but-2-enyltrifluoroborate) .

Q. How should researchers characterize Potassium (3-ethoxyphenyl)trifluoroboranuide to confirm its structure and purity?

Methodological Answer: A multi-technique approach is critical:

NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons.

- ¹¹B NMR : A singlet near δ −2 to −4 ppm confirms trifluoroborate formation .

Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (calculated for C₈H₈BF₃KO: ~234.00 g/mol) .

Elemental analysis : Validate potassium content (theoretical ~16.7%).

X-ray crystallography : Resolve molecular geometry if single crystals are obtainable .

Q. What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Storage : Keep at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Ventilation : Work in a fume hood to mitigate inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How does the ethoxy substituent influence the reactivity of Potassium (3-ethoxyphenyl)trifluoroboranuide in cross-coupling reactions compared to other aryltrifluoroborates?

Methodological Answer: The ethoxy group (–OCH₂CH₃) exerts electronic and steric effects:

Electronic effects : The electron-donating ethoxy group increases electron density on the aromatic ring, potentially accelerating oxidative addition in Suzuki-Miyaura reactions.

Steric effects : Compare coupling efficiency with meta-substituted analogs (e.g., 3-trifluoromethyl or 3-chloro derivatives) to isolate steric contributions .

Experimental validation : Perform kinetic studies using model substrates (e.g., aryl halides with varying electrophilicity) and monitor reaction rates via GC-MS or HPLC .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiency when using this compound in Suzuki-Miyaura reactions?

Methodological Answer: Address discrepancies via:

Controlled variable testing : Systematically vary parameters:

- Catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Solvent polarity (THF vs. DMF).

- Base strength (K₂CO₃ vs. CsF).

Impurity analysis : Use ICP-MS to detect trace metal contaminants (e.g., Pd, Cu) that may inhibit catalysis .

Computational modeling : Calculate activation barriers for transmetallation steps using DFT to identify electronic bottlenecks .

Q. What methodologies are recommended for assessing the hydrolytic stability of Potassium (3-ethoxyphenyl)trifluoroboranuide under various pH conditions?

Methodological Answer:

pH-dependent stability assays :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

- Monitor degradation via ¹⁹F NMR (loss of BF₃ signal) or LC-MS over 24–72 hours .

Kinetic profiling : Calculate half-life (t₁/₂) using first-order kinetics.

Comparative analysis : Benchmark against hydrolytically stable analogs (e.g., pinacol boronate esters) to identify structural vulnerabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.